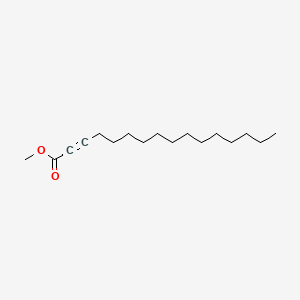

Methyl 2-hexadecynoate

Description

Properties

CAS No. |

63125-05-3 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

methyl hexadec-2-ynoate |

InChI |

InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-14H2,1-2H3 |

InChI Key |

YJRBCRUHENXHFY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC#CC(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCC#CC(=O)OC |

Other CAS No. |

63125-05-3 |

Synonyms |

methyl 2-hexadecynoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Methyl 2-Hexadecynoate vs. Methyl Hex-2-ynoate

Methyl hex-2-ynoate (C₇H₁₀O₂, molecular weight: 126.15 g/mol) shares structural similarities with this compound, as both are methyl esters of 2-alkynoic acids . However, the shorter carbon chain (6 carbons in the acid vs. 16 carbons in this compound) results in distinct physicochemical and biological properties:

- Solubility and Reactivity: The longer hydrophobic chain of this compound enhances its integration into lipid membranes, facilitating interactions with elongation enzymes. In contrast, methyl hex-2-ynoate’s smaller size limits its membrane permeability .

Functional Analogs: Comparison with Other Methyl Esters

Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester (C₂₁H₃₀O₂, molecular weight: 314.46 g/mol), are structurally distinct but share esterification as a common feature . These compounds, derived from plant resins, serve roles in plant defense mechanisms rather than metabolic inhibition, highlighting functional divergence despite shared ester groups .

Data Table: Key Properties and Activities of this compound and Related Compounds

Mechanistic Insights and Chain-Length Dependency

The inhibitory potency of this compound in fatty acid elongation is attributed to its ability to mimic natural acyl-CoA substrates, competitively binding to elongase enzymes . Shorter-chain 2-alkynoates lack the necessary hydrophobicity to integrate into lipid bilayers, rendering them ineffective in this context .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 2-hexadecynoate with high purity?

- Methodological Answer : Synthesis typically involves alkynylation of methyl esters using palladium or copper catalysts under inert conditions. Key steps include:

- Precise stoichiometric control of hexadecynoic acid and methylating agents (e.g., methyl iodide).

- Purification via fractional distillation or column chromatography to achieve >95% purity .

- Characterization using NMR and IR spectroscopy to confirm esterification and alkyne bond integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies methyl ester protons (δ 3.6–3.8 ppm) and alkyne carbons (δ 70–100 ppm).

- FT-IR : Confirms ester carbonyl (C=O, ~1740 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., m/z 268 for [M]⁺) and fragmentation patterns .

- Consistent use of SI units and structural formulas is critical for reproducibility .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; monitor airborne concentrations .

- Emergency Protocols : Immediate flushing with water for spills and access to eyewash stations .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Vary catalysts (e.g., PdCl₂ vs. CuI), solvent polarity, and temperature.

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., catalyst loading impacts yield by ±15%) .

- Reproducibility : Document reaction parameters (e.g., inert gas flow rate) to mitigate batch-to-batch variability .

Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., melting points) of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare purity levels (>95% vs. <90%) and measurement techniques (DSC vs. capillary methods) .

- Error Source Identification : Assess calibration standards and environmental controls (e.g., humidity during DSC) .

- Collaborative Validation : Replicate conflicting studies using shared protocols to isolate methodological differences .

Q. How should this compound be incorporated into lipid metabolism studies to ensure valid kinetic data?

- Methodological Answer :

- Experimental Design :

- Use radiolabeled (e.g., ¹⁴C) this compound to track metabolic pathways.

- Control for enzyme specificity (e.g., lipase isoforms) and substrate concentration gradients .

- Data Analysis : Apply Michaelis-Menten kinetics with nonlinear regression to derive and , accounting for alkyne reactivity .

Data Presentation and Reproducibility Guidelines

- Tables/Figures : Include raw data in appendices and processed data (e.g., chromatograms, kinetic curves) in the main text. Use color-coded graphs to highlight trends .

- Uncertainty Analysis : Report standard deviations for triplicate measurements and justify exclusion of outliers .

- Literature Review : Prioritize peer-reviewed journals over preprint repositories to ensure data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.